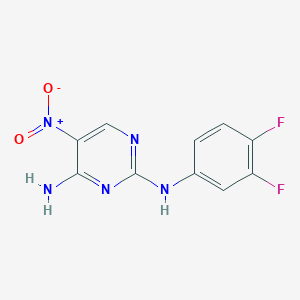![molecular formula C21H22N2O3S B2366801 N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1286704-00-4](/img/structure/B2366801.png)
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a biphenyl core, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached via a nucleophilic substitution reaction using a suitable pyridine derivative.
Addition of the 2-Methoxyethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide
- N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide
Uniqueness
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-phenyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-26-16-15-23(17-18-11-13-22-14-12-18)27(24,25)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNXHQOEGKGTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)
![3-(2-Bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2366729.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)
